molecular formula C20H15NO5 B6411885 3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1262006-98-3

3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6411885
CAS RN: 1262006-98-3
M. Wt: 349.3 g/mol
InChI Key: CSLPKSGTCGFAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid (3-4-BONBA) is a compound with a wide range of applications, including medicinal and industrial uses. It is a white, crystalline solid with a melting point of 143-145°C and a molecular weight of 294.2 g/mol. 3-4-BONBA is a substituted benzoic acid and is often used as an intermediate in the synthesis of organic compounds. It is also known as 4-benzyloxy-5-nitrobenzoic acid, 4-benzyloxy-3-nitrobenzoic acid, and 3-4-BONBA.

Mechanism of Action

3-4-BONBA is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-4-BONBA may reduce inflammation and pain. Additionally, 3-4-BONBA has been found to inhibit the growth of certain types of bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
3-4-BONBA has been studied for its potential effects on biochemical and physiological processes. It has been found to have anti-inflammatory and analgesic effects, as well as antimicrobial activity. Additionally, 3-4-BONBA has been found to have antioxidant and anti-tumor effects, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-4-BONBA is a useful compound for laboratory experiments due to its stability and availability. It is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, it is commercially available, making it easy to obtain for research purposes. However, 3-4-BONBA can be toxic if ingested or inhaled, so it should be handled with care.

Future Directions

There are several potential future directions for research on 3-4-BONBA. One potential area of research is the development of new synthesis methods for 3-4-BONBA. Additionally, further research could be done to explore the potential applications of 3-4-BONBA in the treatment of various diseases and conditions, such as cancer, heart disease, and diabetes. Additionally, research could be done to explore the potential antimicrobial effects of 3-4-BONBA and to develop new compounds based on its structure. Finally, further research could be done to explore the potential effects of 3-4-BONBA on biochemical and physiological processes.

Synthesis Methods

3-4-BONBA can be synthesized in several ways. One of the most commonly used methods is the reaction of 4-benzyloxybenzaldehyde and nitrobenzene in the presence of a strong acid catalyst. This reaction produces 3-4-BONBA in high yield. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.

Scientific Research Applications

3-4-BONBA is widely used in scientific research due to its chemical and biological properties. It is used as a reagent in organic synthesis and has been used in the synthesis of various compounds, including flavonoids and polyphenols. It has also been used in the synthesis of drugs, such as antineoplastic agents and anti-tumor agents. Additionally, 3-4-BONBA has been studied for its potential applications in the treatment of various diseases and conditions, such as cancer, heart disease, and diabetes.

properties

IUPAC Name

3-nitro-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)17-10-16(11-18(12-17)21(24)25)15-6-8-19(9-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLPKSGTCGFAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692271
Record name 4'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyloxyphenyl)-5-nitrobenzoic acid

CAS RN

1262006-98-3
Record name 4'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.